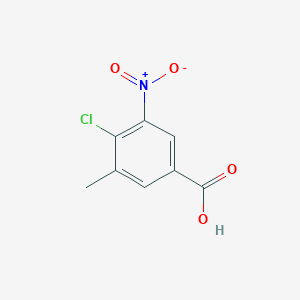
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine-2,4-dione family. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with an azetidine ring and a phenylbutanoyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Mécanisme D'action
Target of Action
Thiazolidine-2,4-dione derivatives have been known to exhibit diverse biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant activities .
Mode of Action
Thiazolidine-2,4-dione derivatives are known to interact with their targets and cause changes that result in their observed biological activities .
Biochemical Pathways
Thiazolidine-2,4-dione derivatives have been reported to affect various biochemical pathways due to their diverse biological properties .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like .
Result of Action
Thiazolidin-2,4-dione derivatives have been reported to possess mild anticancer potential .
Action Environment
The synthesis of thiazolidine derivatives has been improved by various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Analyse Biochimique
Biochemical Properties
The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . TZD analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic Mur ligases, and their antioxidant action by scavenging reactive oxygen species (ROS) .
Cellular Effects
Based on the known properties of similar TZD compounds, it can be inferred that this compound may have potential effects on various types of cells and cellular processes .
Molecular Mechanism
Tzd analogues are known to exert their effects at the molecular level through various mechanisms . For instance, they improve insulin resistance through PPAR-γ receptor activation .
Temporal Effects in Laboratory Settings
It is known that TZD analogues can have long-term effects on cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of thiazolidine-2,4-dione with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The intermediate product is then reacted with azetidine-3-amine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed under various conditions depending on the nucleophile and desired product
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each possessing distinct chemical and biological properties .
Applications De Recherche Scientifique
3-(1-(2-Phenylbutanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Propriétés
IUPAC Name |
3-[1-(2-phenylbutanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-13(11-6-4-3-5-7-11)15(20)17-8-12(9-17)18-14(19)10-22-16(18)21/h3-7,12-13H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNVUXHDUMCFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-Cyanocyclohexyl)-2-[4-(2-oxopyrrolidin-1-yl)azepan-1-yl]propanamide](/img/structure/B2856761.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2856764.png)
![3-Tert-butyl-6-{4-[6-(trifluoromethyl)pyridin-3-yl]piperazin-1-yl}pyridazine](/img/structure/B2856765.png)


![5-chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2856771.png)

![1-(2,4-Dichlorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2856773.png)
![4-[1-(4-Methoxybutyl)-2-(3-methoxyphenyl)-4-oxoazetidin-3-yl]oxybenzonitrile](/img/structure/B2856775.png)
![3-ethoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2856776.png)


![4-phenyl-2-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1,3-thiazole](/img/structure/B2856780.png)

